molecular formula C8H16O3 B14521284 Pentanal, 5,5-dimethoxy-2-methyl- CAS No. 62839-30-9

Pentanal, 5,5-dimethoxy-2-methyl-

Cat. No.: B14521284
CAS No.: 62839-30-9
M. Wt: 160.21 g/mol
InChI Key: YPESUCHPHXDUKL-UHFFFAOYSA-N
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Description

Pentanal, 5,5-dimethoxy-2-methyl- is an organic compound belonging to the class of aldehydes It is characterized by the presence of a carbonyl group (C=O) attached to a pentane chain with two methoxy groups (-OCH3) and a methyl group (-CH3) at specific positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentanal, 5,5-dimethoxy-2-methyl- can be achieved through several methods. One common approach involves the reaction of 2,5-dimethoxytetrahydrofuran with appropriate reagents under controlled conditions. The reaction typically requires a catalyst, such as iron (III) chloride, and is carried out in an aqueous medium . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the desired product .

Industrial Production Methods

Industrial production of Pentanal, 5,5-dimethoxy-2-methyl- often involves large-scale synthesis using readily available raw materials. The process may include steps such as Friedel-Crafts reactions, reduction, and purification to obtain the final product with high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Pentanal, 5,5-dimethoxy-2-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Pentanal, 5,5-dimethoxy-2-methyl- has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Pentanal: A simple aldehyde with a similar carbon chain but without methoxy and methyl groups.

    2-Methylpentanal: Similar structure but lacks the methoxy groups.

    5,5-Dimethoxy-2-pentanone: Contains methoxy groups but has a ketone functional group instead of an aldehyde.

Uniqueness

Pentanal, 5,5-dimethoxy-2-methyl- is unique due to the presence of both methoxy and methyl groups, which impart distinct chemical properties and reactivity. This structural uniqueness makes it valuable for specific applications in synthesis and research .

Properties

CAS No.

62839-30-9

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

5,5-dimethoxy-2-methylpentanal

InChI

InChI=1S/C8H16O3/c1-7(6-9)4-5-8(10-2)11-3/h6-8H,4-5H2,1-3H3

InChI Key

YPESUCHPHXDUKL-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(OC)OC)C=O

Origin of Product

United States

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